4,5-Diaminopentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diaminopentanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride using lithium aluminum hydride . This method is scalable and reproducible, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacterial strains such as Corynebacterium glutamicum or Escherichia coli. These bacteria are capable of producing the compound from renewable raw materials through fermentation processes. This method is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It plays a central role in the urea cycle and is involved in the synthesis of polyamines such as putrescine .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include lithium aluminum hydride for reduction and various enzymes such as arginase for its role in the urea cycle . The reaction conditions typically involve mild temperatures and neutral pH.
Major Products Formed
The major products formed from the reactions of this compound include citrulline and arginine, which are crucial intermediates in the urea cycle . Additionally, it serves as a precursor for the synthesis of polyamines like putrescine .
Scientific Research Applications
4,5-Diaminopentanoic acid has a wide range of scientific research applications:
Mechanism of Action
4,5-Diaminopentanoic acid is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . This process is crucial for normal immune function and protein synthesis, especially under conditions such as burns or injuries where the body’s demand for L-arginine increases . The compound also plays a central role in the urea cycle, facilitating the disposal of excess nitrogen .
Comparison with Similar Compounds
4,5-Diaminopentanoic acid is unique due to its role in the urea cycle and its ability to act as a precursor for both citrulline and arginine . Similar compounds include:
Lysine: Another amino acid involved in protein synthesis but does not play a role in the urea cycle.
Arginine: Directly involved in the urea cycle and can be synthesized from this compound.
Citrulline: An intermediate in the urea cycle, synthesized from this compound.
These comparisons highlight the unique role of this compound in nitrogen disposal and polyamine synthesis.
Properties
IUPAC Name |
4,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-3,6-7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGAAJQIFBEYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930848 | |
Record name | 4,5-Diaminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99363-27-6, 140465-14-1 | |
Record name | 4,5-Diaminopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099363276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Diaminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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